molecular formula C16H12IN3O3 B4958563 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one

6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one

Cat. No.: B4958563
M. Wt: 421.19 g/mol
InChI Key: QDRYTKBCAURNLO-UHFFFAOYSA-N
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Description

6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an iodine atom, a methyl group, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline to introduce the nitro group.

    Cyclization: The formation of the quinazolinone ring through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions at the iodine or nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    6-chloro-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one: Contains a chlorine atom instead of iodine, which can influence

Properties

IUPAC Name

6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O3/c1-9-3-6-14(15(7-9)20(22)23)19-10(2)18-13-5-4-11(17)8-12(13)16(19)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRYTKBCAURNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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